molecular formula C16H14N2OS B2865705 (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338416-73-2

(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2865705
CAS No.: 338416-73-2
M. Wt: 282.36
InChI Key: XEVDFPVGFVASAK-XNTDXEJSSA-N
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Description

The compound (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazinone core and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 4-methylphenylamine with a suitable benzothiazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one include other benzothiazinone derivatives and compounds with similar structural motifs, such as:

  • 2-aminobenzothiazoles
  • 2-mercaptobenzothiazoles
  • 2-arylbenzothiazoles

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2E)-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)17-10-15-16(19)18-13-4-2-3-5-14(13)20-15/h2-10,17H,1H3,(H,18,19)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVDFPVGFVASAK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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